dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane
Description
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is an organophosphorus compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a complex aromatic system, making it a valuable ligand in transition metal catalysis.
Properties
Molecular Formula |
C37H41P |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane |
InChI |
InChI=1S/C37H41P/c1-28-24-26-30(27-25-28)34-22-13-21-33(29-14-5-2-6-15-29)37(34)35-20-11-12-23-36(35)38(31-16-7-3-8-17-31)32-18-9-4-10-19-32/h2,5-6,11-15,20-27,31-32H,3-4,7-10,16-19H2,1H3 |
InChI Key |
QUHSOABHZRCIAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dicyclohexylphosphine reacts with an aryl boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving inert atmospheres and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted aromatic compounds.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is widely used in scientific research due to its role as a ligand in transition metal catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane exerts its effects involves its function as a ligand. It donates its lone pair of electrons on the phosphorus atom to a vacant orbital on the transition metal, forming a coordinate covalent bond. This interaction stabilizes the metal center and facilitates various catalytic processes, including oxidative addition, reductive elimination, and transmetalation .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Dicyclohexyl(2-methylphenyl)phosphine
- Dicyclohexyl(2-phenanthren-9-ylphenyl)phosphane
Uniqueness
Dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane is unique due to its specific aromatic substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where other similar compounds may not perform as well .
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